9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole
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Overview
Description
9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated carbazole under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichloromethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)carbazole
- 9-(4-Phenylethynyl)carbazole
- 9,10-Bis(phenylethynyl)carbazole
Uniqueness
Compared to similar compounds, 9-[4-(2,4-Dichloro-6-methylphenoxy)butyl]carbazole is unique due to the presence of the dichloromethylphenoxy group, which imparts distinct chemical properties and potential applications. This structural feature can influence its reactivity, biological activity, and suitability for specific industrial applications.
Properties
IUPAC Name |
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO/c1-16-14-17(24)15-20(25)23(16)27-13-7-6-12-26-21-10-4-2-8-18(21)19-9-3-5-11-22(19)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQOJBKSGKEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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